N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
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Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H13F3N2O3S and its molecular weight is 382.36. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects on carbon steel in acidic environments. The derivatives demonstrated high efficiency in preventing corrosion, potentially due to their ability to adsorb onto surfaces via both physical and chemical interactions, which suggests that N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide could have similar applications in protecting metals from corrosion (Hu et al., 2016).
Antimicrobial and Antioxidant Activities
Research on benzothiazole and benzimidazole derivatives has revealed their promising antimicrobial and antioxidant activities. These compounds exhibited significant inhibitory effects against various microorganisms and showed potential as radical scavengers and metal chelators, suggesting that this compound may also possess similar biologically beneficial properties (Sindhe et al., 2016).
Pharmaceutical Research
Benzothiazole derivatives have been explored for their potential in pharmaceutical applications, particularly in the development of new therapeutic agents. These compounds have been investigated for their anti-hyperglycemic, anticancer, and anti-inflammatory properties, as well as their role in inhibiting specific biological pathways. This highlights the potential of this compound in contributing to the discovery and development of new drugs (Nomura et al., 1999).
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c1-24-12-7-11-14(8-13(12)25-2)26-16(21-11)22-15(23)9-4-3-5-10(6-9)17(18,19)20/h3-8H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSHKOQITPUYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.